2-((2,4-Dimethylphenyl)amino)acetic acid
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Overview
Description
2-((2,4-Dimethylphenyl)amino)acetic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)acetic acid typically involves the reaction of 2,4-dimethylaniline with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2,4-dimethylaniline attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dimethylphenyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((2,4-Dimethylphenyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-((2,4-Dimethylphenyl)amino)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-((2,4-Dimethylphenyl)amino)-2-oxoethylthioacetic acid
- 2-((4-Methoxyphenyl)amino)-2-oxoethylthioacetic acid
- 2-((4-Methylphenyl)amino)-2-oxoethylthioacetic acid
Uniqueness
2-((2,4-Dimethylphenyl)amino)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
InChI Key |
DXBGIBHXQDTRFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)O)C |
Origin of Product |
United States |
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